molecular formula C6H6N2O B1517412 1-Vinyl-1H-pyrazole-4-carbaldehyde CAS No. 864723-38-6

1-Vinyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1517412
M. Wt: 122.12 g/mol
InChI Key: PRSLZFDVLMBABM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Vinyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A simple and convenient two-step method for the synthesis of the title compound was developed using N-protected 4-pyrazolilmagnesium bromide as a key intermediate .

Scientific Research Applications

Electrophilic Substitution Reactions

1-Vinyl-1H-pyrazole-4-carbaldehyde derivatives are involved in electrophilic substitution reactions. A study demonstrated that 1,3-disubstituted 1H-pyrazole-4-carbaldehyde-N,N-di-methylhydrazones reacted with the Vilsmeier-Haack reagent, resulting in 1,4,5-triaza-pentadienium salts. These salts were then hydrolyzed to yield 2-hydrazono-2-(1H-pyrazole-4-yl)ethanals. This reaction emphasizes the compound's utility in complex organic syntheses (Brehme et al., 2003).

Multi-component Synthesis Approaches

The compound is used in one-pot, multi-component synthesis methods. For instance, a reaction involving vinyl azide, aldehyde, and tosylhydrazine can produce 3,4,5-trisubstituted 1H-pyrazoles regioselectively. This process showcases the compound's versatility in creating functionally diverse pyrazoles (Zhang et al., 2013).

Schiff Base Formation and Antimicrobial Activity

1-Vinyl-1H-pyrazole-4-carbaldehyde derivatives are used to form Schiff bases with biological activities. A study synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives. These new compounds displayed antimicrobial activity against various bacteria and fungi, showcasing potential biomedical applications (Hamed et al., 2020).

Future Directions

Pyrazoles, including “1-Vinyl-1H-pyrazole-4-carbaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their broad spectrum of biological activities and their use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity of pyrazole derivatives .

properties

IUPAC Name

1-ethenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSLZFDVLMBABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653233
Record name 1-Ethenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinyl-1H-pyrazole-4-carbaldehyde

CAS RN

864723-38-6
Record name 1-Ethenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VА Kobelevskaya, LI Larina, AV Popov - Chemistry of Heterocyclic …, 2022 - Springer
… The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK …
Number of citations: 4 link.springer.com

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